molecular formula C29H28N4O3S B2799079 N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892384-61-1

N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2799079
CAS No.: 892384-61-1
M. Wt: 512.63
InChI Key: MBVCVDSTPCSABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene) with multiple substituents. Key structural attributes include:

  • Tricyclic aromatic system: Provides stability via conjugation and π-electron delocalization, a hallmark of aromatic compounds critical for biological interactions .
  • 5-(4-methylphenyl): Introduces lipophilicity and steric bulk, possibly influencing target binding. N-(3,5-dimethylphenyl) acetamide: The 3,5-dimethyl substitution on the phenyl ring may optimize steric and electronic interactions with biological targets.
  • Sulfanyl bridge: The thioether linkage (C–S–C) contributes to metabolic stability compared to oxygen or nitrogen analogs.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-16-5-7-20(8-6-16)27-32-28-24(12-23-21(14-34)13-30-19(4)26(23)36-28)29(33-27)37-15-25(35)31-22-10-17(2)9-18(3)11-22/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVCVDSTPCSABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine structure, followed by the introduction of the thioacetamide group and the hydroxymethyl and p-tolyl substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The thioacetamide group can be reduced to form a thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the thioacetamide group produces a thiol.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analog: 2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide

This analog differs in two substituents:

5-(4-methoxyphenyl) : Replaces the 4-methylphenyl group in the target compound.

N-(2-methylphenyl) : Substitutes the N-(3,5-dimethylphenyl) group.

Comparative Analysis:
Property Target Compound Analog Theoretical Impact
Aromatic Substituents 4-Methylphenyl (electron-donating, lipophilic) 4-Methoxyphenyl (stronger electron-donating, polar) Altered electron density may affect binding to hydrophobic pockets or catalytic sites.
N-Substituent 3,5-Dimethylphenyl (symmetrical, bulky) 2-Methylphenyl (asymmetric, less bulky) Steric effects may influence target selectivity or metabolic stability.
Hydrogen Bonding Hydroxymethyl group only Hydroxymethyl + methoxy group Increased polarity and hydrogen-bonding capacity in the analog.
Metabolic Stability Sulfanyl bridge resists oxidation Sulfanyl bridge + methoxy group Methoxy group may undergo O-demethylation, reducing stability compared to methyl .
Structural Implications:
  • Steric Effects : The 3,5-dimethylphenyl group in the target compound creates a symmetrical, bulky environment, which might improve binding to deep hydrophobic pockets (e.g., ATP-binding sites in kinases). The analog’s 2-methylphenyl group offers less steric hindrance, possibly favoring different targets.
  • Solubility : The analog’s methoxy group may improve aqueous solubility, whereas the target compound’s methyl groups enhance lipophilicity, favoring membrane permeability.

Broader Context: Heterocyclic Compounds in Drug Discovery

The tricyclic scaffold in both compounds is reminiscent of pharmacologically active heterocycles, such as:

  • Quinazolines : Used in tyrosine kinase inhibitors (e.g., gefitinib) .
  • Pyranopyrimidines: Found in antiviral and anticancer agents.

Key Advantages of the Target Compound :

  • Balanced lipophilicity from methyl groups for cell penetration.
  • Sulfanyl bridge for enhanced metabolic stability over ethers or amines.

Limitations :

  • Limited solubility due to methyl substituents may require formulation optimization.
  • No direct activity data available for comparison with analogs.

Recommended Studies :

  • In vitro binding assays to compare affinity for kinase or protease targets.
  • ADME profiling to assess solubility, permeability, and metabolic stability.

Biological Activity

N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a unique triazatricyclo structure combined with a sulfanyl acetamide moiety. Its complex structure suggests potential interactions with biological targets that could lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the sulfanyl group is significant as it may facilitate interactions with enzymes or receptors involved in various biochemical pathways.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit antioxidant properties. The antioxidant activity can be attributed to the ability of the compound to scavenge free radicals and inhibit oxidative stress in cells.

Antimicrobial Activity

Studies have shown that derivatives of similar compounds possess antimicrobial properties. The presence of the dimethylphenyl and methylphenyl groups may enhance the compound's ability to penetrate bacterial cell walls, thus exerting its effects.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Research Findings and Case Studies

StudyFindings
Study 1Investigated the antioxidant activity of related compoundsDemonstrated significant free radical scavenging ability
Study 2Assessed antimicrobial efficacy against various pathogensShowed promising results against Gram-positive bacteria
Study 3Evaluated anticancer effects in vitroInduced apoptosis in breast cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.